

# Application Notes and Protocols for Disperse Yellow 54 as an Organic Pigment

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## Compound of Interest

Compound Name: Disperse yellow 54

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For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Disperse Yellow 54**, also known by its Colour Index name C.I. 47020, is a quinophthalone-based colorant.[1][2] While it is extensively used as a disperse dye for synthetic fibers such as polyester, polyamide, and acetate, its properties also lend it to applications as an organic pigment in various matrices.[1][3][4] This document provides detailed application notes and protocols for the use of **Disperse Yellow 54** as an organic pigment in plastics and printing inks. It also touches upon general considerations for organic nanoparticles that may be of interest to drug development professionals, although specific biomedical applications for **Disperse Yellow 54** are not widely documented.

## Chemical and Physical Properties

**Disperse Yellow 54** is a brown powder that produces a brilliant yellow shade.[1][2] It is insoluble in water but soluble in some organic solvents like strong sulfuric acid and pyridine, particularly when heated.[1] Its chemical structure and physical properties are key to its performance as a pigment.

Property	Value	Source
Chemical Name	2-(3-hydroxy-2-quinolyl)-1H-indene-1,3(2H)-dione	[5]
CAS Number	12223-85-7	[1][2]
Molecular Formula	C18H11NO3	[1][2]
Molecular Weight	289.28 g/mol	[1]
Melting Point	265 °C	[5][6][7]
Boiling Point	502 °C at 760 mmHg	[5][6][7]
Flash Point	257.4 °C	[5][6][7]
Water Solubility	Insoluble	[1]

## Applications as an Organic Pigment

**Disperse Yellow 54**'s utility as an organic pigment stems from its good thermal stability, lightfastness, and migration resistance in various polymer systems.[4][8]

## Plastics

**Disperse Yellow 54** can be used to color a variety of plastics, including:

- Polyethylene (PE)
- Polypropylene (PP)
- Polystyrene (PS)
- Acrylonitrile Butadiene Styrene (ABS)
- Polyvinyl Chloride (PVC)
- Polyethylene Terephthalate (PET)[3]

Key Performance Characteristics in Plastics:

Property	Rating/Value	Test Method (Typical)
Heat Stability	Good	DIN 53775[9]
Light Fastness (HDPE)	6-7 (on a scale of 1-8)	ISO 4892-2 (Xenon lamp)[9]
Migration Resistance	Good (Grade 4-5 on a scale of 1-5)	DIN 53775[9][10]
Weather Resistance	Moderate to Good	ISO 4892-2[9]

## Printing Inks

**Disperse Yellow 54** is suitable for formulating printing inks, particularly for applications like digital inkjet printing on polyester substrates and heat transfer printing.[3][11][12][13] Its small particle size and good dispersion stability are advantageous in these applications.[3][13]

## Experimental Protocols

### Protocol 1: Incorporation and Evaluation of Disperse Yellow 54 in Plastics

This protocol describes a general procedure for incorporating **Disperse Yellow 54** into a plastic matrix and testing its key performance properties.

Materials:

- **Disperse Yellow 54** pigment powder
- Polymer resin (e.g., HDPE, PP, PVC)
- Titanium dioxide (for tints)
- Two-roll mill or twin-screw extruder
- Injection molding machine
- Hydraulic press

- Xenon arc weather-ometer
- Spectrophotometer

Procedure:

- Compounding:
  - Pre-mix the **Disperse Yellow 54** pigment (e.g., 0.1-1.0% by weight) with the polymer resin powder. For tints, add a specified amount of TiO<sub>2</sub>.
  - Melt-compound the mixture using a two-roll mill or a twin-screw extruder at a temperature appropriate for the specific polymer. This ensures uniform dispersion of the pigment.
- Specimen Preparation:
  - Granulate the compounded material.
  - Use an injection molding machine to produce standard test plaques (e.g., for color measurement, lightfastness testing).
  - For migration testing, press a colored plaque against a white, plasticized PVC plaque under controlled temperature and pressure (e.g., 80°C, 3 kg/cm<sup>2</sup> for 24 hours).[10]
- Performance Testing:
  - Colorimetric Analysis: Measure the color coordinates (Lab\*) of the molded plaques using a spectrophotometer.
  - Heat Stability: Expose the colored polymer to progressively higher temperatures in an oven or during injection molding for a set duration (e.g., 5 minutes).[9][10] Determine the temperature at which a significant color change ( $\Delta E^* > 3$ ) occurs.
  - Light Fastness: Expose the test plaques in a Xenon arc weather-ometer according to ISO 4892-2.[9] Assess color change at regular intervals using the Blue Wool Scale (1-8).
  - Migration Resistance: After the contact test, visually assess the staining on the white PVC plaque using a grayscale (1-5), where 5 indicates no migration.[9][10]

## Protocol 2: Formulation of a Disperse Yellow 54-Based Inkjet Ink

This protocol provides a starting point for formulating a water-based inkjet ink containing **Disperse Yellow 54**.

Materials:

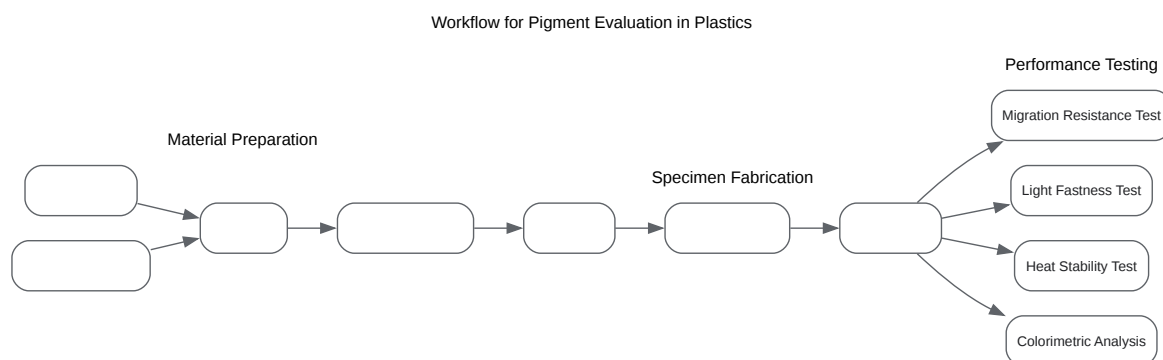
- **Disperse Yellow 54**
- Dispersing agent (e.g., hydrophilic polyacrylic acid block copolymer)[12]
- Wetting agent (humectant, e.g., diethylene glycol)[12]
- Binder (e.g., waterborne polyester or polyvinyl alcohol)[12]
- pH regulator (e.g., triethanolamine)[12]
- Deionized water
- Planetary ball mill with zirconia beads[12]
- High-speed stirrer
- Filtration apparatus (0.22  $\mu\text{m}$  filter)[12]

Procedure:

- Preparation of Pigment Dispersion (Millbase):
  - Combine **Disperse Yellow 54**, dispersing agent, a portion of the wetting agent, and deionized water in a milling vessel with zirconia beads.[12]
  - Mill the mixture in a planetary ball mill at a high speed (e.g., 800 rpm) for several hours (e.g., 3 hours) to achieve the desired particle size distribution.[12]
- Ink Formulation:

- In a separate vessel, combine the remaining ink components: the binder, the rest of the wetting agent, pH regulator, and deionized water.
  - Slowly add the prepared pigment dispersion to the vehicle solution under constant stirring with a high-speed stirrer.
  - Continue stirring until a homogeneous ink is obtained.
  - Final Processing:
    - Adjust the pH of the ink to the desired range (e.g., 8-9) using the pH regulator.
    - Filter the final ink through a 0.22  $\mu\text{m}$  filter to remove any large particles or agglomerates.
- [12]

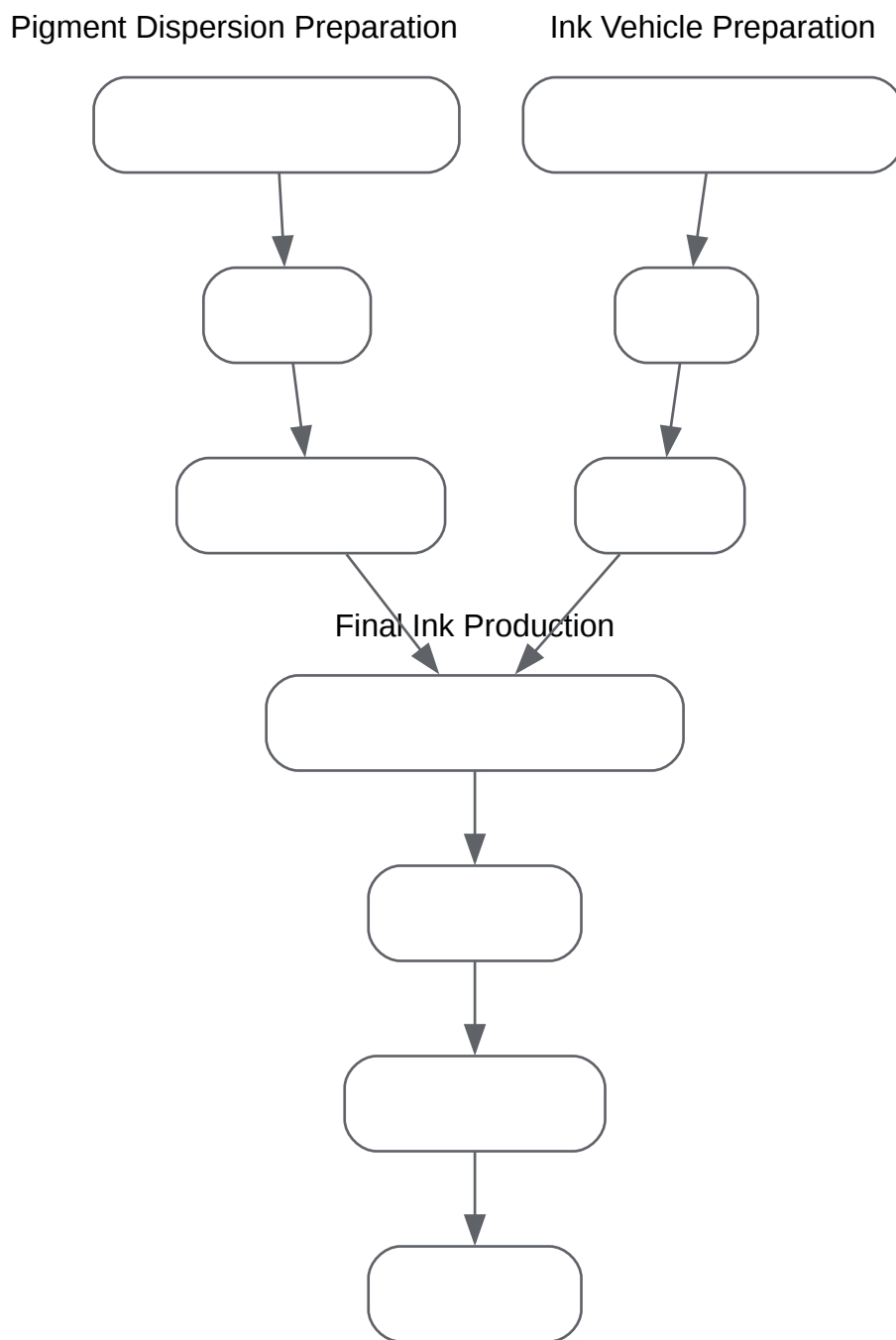
## Visualizations



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Caption: Workflow for evaluating **Disperse Yellow 54** as a pigment in plastics.

## Workflow for Inkjet Ink Formulation



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Caption: Workflow for the formulation of a **Disperse Yellow 54**-based inkjet ink.

## Considerations for Drug Development Professionals

While **Disperse Yellow 54** is primarily an industrial colorant, the principles of pigment formulation and dispersion are relevant to the development of drug delivery systems, particularly those involving poorly water-soluble active pharmaceutical ingredients (APIs).

#### Organic Nanoparticles for Biomedical Applications:

Organic molecules, including pigments and dyes, can be formulated into nanoparticles for various biomedical uses such as bioimaging and drug delivery.[14][15][16] The conversion of hydrophobic small molecules into stable aqueous nanodispersions is a key challenge in both pigment and drug formulation.

#### Potential Formulation Strategies:

Several methods used to prepare stable pigment dispersions can be conceptually applied to drug nanoparticle preparation:

- **Co-precipitation (Solvent-Antisolvent):** This "bottom-up" approach involves dissolving the organic compound in a good solvent and then rapidly introducing it into a non-solvent (often water), causing the compound to precipitate as nanoparticles.[17] Surfactants or polymers are typically used to control particle size and prevent aggregation.
- **Milling (Top-Down):** High-energy milling techniques, such as ball milling, can break down larger crystals of an organic compound into nanoparticles.[12] This is a common method for producing pigment dispersions.
- **Microemulsion:** This method utilizes thermodynamically stable oil-in-water or water-in-oil microemulsions as templates for nanoparticle formation.[16][17]

#### Toxicology and Biocompatibility:

There is limited publicly available data specifically on the toxicology and biocompatibility of **Disperse Yellow 54** for internal use. As a quinophthalone dye, its toxicological profile would need to be thoroughly evaluated before any consideration for biomedical applications. General safety data sheets indicate a need to avoid contact with skin and eyes and to prevent environmental release.[18] Any potential biomedical application would necessitate extensive in vitro and in vivo toxicological studies.



Fluorescence Properties:

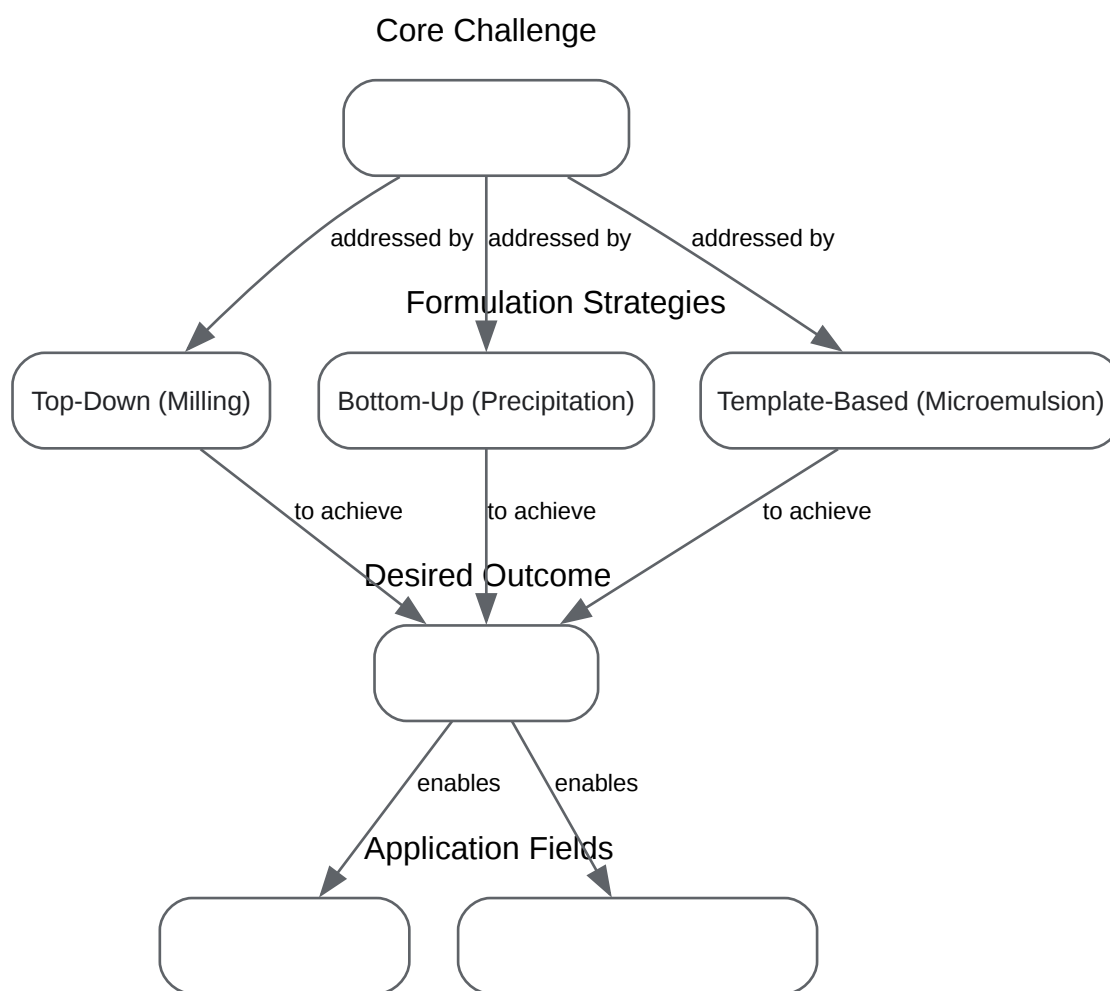
Some organic pigments and dyes exhibit fluorescence, which can be exploited for bioimaging.

[19][20] While **Disperse Yellow 54** is not primarily marketed as a fluorescent probe, its quinophthalone structure suggests it may possess some fluorescent properties.

Characterization of its excitation and emission spectra, quantum yield, and photostability would be the first step in evaluating its potential for imaging applications. However, dedicated fluorescent probes with optimized properties are generally preferred for biological research.[21]

[22]

Conceptual Overlap: Pigment Dispersion and Nanomedicine



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Caption: Conceptual relationship between pigment dispersion and nanomedicine formulation.

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